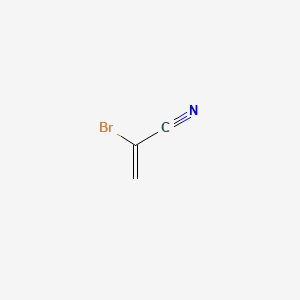

2-Bromoacrylonitrile

CAS No.: 920-34-3

Cat. No.: VC3704665

Molecular Formula: C3H2BrN

Molecular Weight: 131.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 920-34-3 |

|---|---|

| Molecular Formula | C3H2BrN |

| Molecular Weight | 131.96 g/mol |

| IUPAC Name | 2-bromoprop-2-enenitrile |

| Standard InChI | InChI=1S/C3H2BrN/c1-3(4)2-5/h1H2 |

| Standard InChI Key | CMPIGRYBIGUGTH-UHFFFAOYSA-N |

| SMILES | C=C(C#N)Br |

| Canonical SMILES | C=C(C#N)Br |

Introduction

Physical and Chemical Properties

2-Bromoacrylonitrile is characterized by its molecular formula C3H2BrN, consisting of a three-carbon chain with a terminal nitrile group and a bromine substituent at the second carbon position . The compound exists as a colorless to pale yellow liquid at room temperature, with physical properties that reflect both its nitrile functionality and halogen substitution.

Structural Characteristics

The molecular structure of 2-bromoacrylonitrile features an alkene backbone with a bromine atom and a nitrile group as substituents. The presence of these functional groups creates an electron-deficient system, particularly influenced by the electron-withdrawing nature of both the bromine and nitrile moieties.

Physical Properties

The physical properties of 2-bromoacrylonitrile can be partially extrapolated from those of its parent compound, acrylonitrile, with modifications due to the bromine substituent. Acrylonitrile is known to have a sharp, onion- or garlic-like odor and evaporates quickly . The bromine substitution in 2-bromoacrylonitrile likely alters these properties somewhat, potentially increasing the molecular weight and boiling point compared to unsubstituted acrylonitrile.

Spectroscopic Characteristics

While specific spectroscopic data for 2-bromoacrylonitrile is limited in the provided search results, the compound would exhibit characteristic IR absorption bands for the nitrile group (approximately 2200-2300 cm^-1) and C=C stretching vibrations. In NMR spectroscopy, the vinyl protons would show distinctive chemical shifts and coupling patterns influenced by both the bromine substituent and the nitrile group.

Synthesis Methods

The synthesis of 2-bromoacrylonitrile can be approached through several methods, with variations in efficiency, scalability, and reagent requirements.

Halogenation of Acrylonitrile

One of the most direct approaches to synthesizing 2-bromoacrylonitrile involves the selective bromination of acrylonitrile. This process typically requires careful control of reaction conditions to ensure regioselective addition at the desired position.

Modern Synthetic Approaches

Recent developments in organic synthesis have explored metal-free methodologies for related compounds. For example, the synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile uses alkaline hydrogen peroxide solutions . While this doesn't directly involve 2-bromoacrylonitrile, it demonstrates how brominated nitriles can participate in novel synthetic transformations.

Chemical Reactivity

The reactivity of 2-bromoacrylonitrile is largely determined by its functional groups: the carbon-carbon double bond, the nitrile group, and the bromine substituent.

Electrophilic Character

The presence of both bromine and the nitrile group enhances the electrophilic character of 2-bromoacrylonitrile, particularly at the carbon bearing the bromine. This makes the compound susceptible to nucleophilic substitution and addition reactions.

Michael Acceptor Properties

Like acrylonitrile, 2-bromoacrylonitrile can function as a Michael acceptor due to its conjugated system, allowing for nucleophilic addition at the β-carbon. The bromine substituent modifies the electronic distribution within the molecule, potentially altering its reactivity compared to unsubstituted acrylonitrile.

Applications

2-Bromoacrylonitrile serves as an important raw material in various chemical processes and applications .

Synthetic Building Block

As a bifunctional molecule with both a halogen and a nitrile group, 2-bromoacrylonitrile serves as a versatile building block in organic synthesis. The bromine atom provides a reactive site for various coupling reactions, including:

-

Suzuki-Miyaura coupling

-

Heck reactions

-

Sonogashira coupling

-

Nucleophilic substitution reactions

Polymer Chemistry

Given its structural similarity to acrylonitrile, 2-bromoacrylonitrile could potentially be incorporated into polymeric materials to introduce bromine functionality, which might impart flame-retardant properties or serve as sites for further modification.

Pharmaceutical Intermediates

Halogenated nitriles like 2-bromoacrylonitrile can serve as intermediates in the synthesis of pharmaceutical compounds. The bromine provides a handle for further functionalization, while the nitrile group can be transformed into various functional groups including amines, amides, and carboxylic acids.

Related Compounds and Comparative Analysis

Understanding 2-bromoacrylonitrile in the context of related compounds provides valuable insights into its chemical behavior and applications.

Comparison with Acrylonitrile

Acrylonitrile (C3H3N) differs from 2-bromoacrylonitrile by the absence of the bromine substituent. This structural difference leads to:

-

Lower molecular weight for acrylonitrile

-

Different physical properties including boiling point and solubility

-

Modified reactivity patterns, particularly in electrophilic addition reactions

Comparison with Other Halogenated Nitriles

Other halogenated derivatives of acrylonitrile, such as 2-chloroacrylonitrile, would share certain properties with 2-bromoacrylonitrile but differ in reactivity due to the varying properties of the halogen substituents.

Research Developments and Future Directions

Synthetic Methodology Improvements

Recent developments in synthetic organic chemistry suggest potential improvements in the synthesis of halogenated compounds including 2-bromoacrylonitrile. For example, metal-free methodologies using hydrogen peroxide in alkaline solutions represent environmentally friendly approaches that might be adapted for 2-bromoacrylonitrile synthesis .

Future Research Opportunities

Several areas for future research on 2-bromoacrylonitrile can be identified:

-

Development of more efficient and selective synthesis methods

-

Exploration of its potential in cross-coupling chemistry

-

Investigation of polymer properties derived from 2-bromoacrylonitrile

-

Application in the synthesis of complex natural products and pharmaceuticals

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume